(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride
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Overview
Description
(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules. Its chemical structure consists of a piperidine ring substituted with methoxy and phenyl groups, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using a chiral catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and hydrogen gas under controlled pressure and temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, methanol), and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction and conditions employed .
Scientific Research Applications
(3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of (3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and phenyl groups play a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- [(3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinyl]methanol hydrochloride
- (3R,4R)-3,4-Dimethyl-3-pyrrolidinyl]methanol hydrochloride
- [(3R,4S)-4-[2-(Trifluoromethyl)phenyl]-3-pyrrolidinyl]methanol hydrochloride .
Uniqueness
Compared to similar compounds, (3R,4R)-3,4-Dimethoxy-4-phenylpiperidine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and phenyl substitutions provide unique binding properties and reactivity patterns, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(3R,4R)-3,4-dimethoxy-4-phenylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-10-14-9-8-13(12,16-2)11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-,13-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZBCDMRRATHPX-OJERSXHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1(C2=CC=CC=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CNCC[C@]1(C2=CC=CC=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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